molecular formula C16H19NO B1598122 4-(Dimethylamino)-3'-methylbenzhydrol CAS No. 844683-28-9

4-(Dimethylamino)-3'-methylbenzhydrol

Cat. No. B1598122
M. Wt: 241.33 g/mol
InChI Key: WKUUHNMAXXALPB-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP is C7H10N2 . The InChI string is 1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 .


Chemical Reactions Analysis

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C . It is soluble in water at a concentration of 50 mg/mL .

Safety And Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Stimuli-responsive and, in particular, temperature-responsive smart materials have recently gained much attention in a variety of applications. DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules .

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-5-4-6-14(11-12)16(18)13-7-9-15(10-8-13)17(2)3/h4-11,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUHNMAXXALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374362
Record name 4-(Dimethylamino)-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3'-methylbenzhydrol

CAS RN

844683-28-9
Record name 4-(Dimethylamino)-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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